(3-Ethoxy-4-hydroxybenzylidene)malononitrile

Description

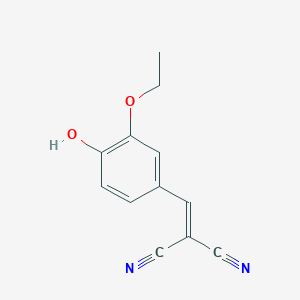

(3-Ethoxy-4-hydroxybenzylidene)malononitrile (BMN4) is a benzylidenemalononitrile derivative characterized by a central malononitrile core conjugated to a substituted benzylidene moiety. The compound features an ethoxy group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring (Fig. 1). BMN4 is synthesized via a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and malononitrile, yielding a yellow crystalline solid with a high purity (92% yield) .

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12-6-9(3-4-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICBMMKNBWCVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278947 | |

| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15728-34-4 | |

| Record name | NSC10748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-hydroxybenzylidene)malononitrile typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide in an aqueous medium . The reaction conditions include stirring the mixture at room temperature for a specific duration, followed by purification of the product through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-hydroxybenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy and hydroxy groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, amines, and other reduced forms.

Substitution: Various substituted benzylidene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-hydroxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, reducing melanin production and potentially treating hyperpigmentation disorders.

Comparison with Similar Compounds

Structural and Substituent Variations

BMN4 belongs to a broader class of benzylidenemalononitriles, where substituents on the aromatic ring dictate physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : BMN4’s ethoxy (electron-donating) and hydroxyl groups balance solubility and reactivity, whereas nitro (e.g., 4-nitro analog) or chloro substituents increase electrophilicity .

- Steric Effects : AG17’s tert-butyl groups enhance hydrophobicity, favoring mitochondrial membrane interaction, while BMN4’s ethoxy group offers moderate lipophilicity .

Computational and Spectral Insights

- NMR Data: BMN4’s vinylic proton appears at δ 8.24 ppm (¹H NMR), while the ethoxy group resonates at δ 4.03 ppm (CH₂) and δ 1.35 ppm (CH₃). The hydroxyl proton is broad at δ 10.70 ppm . Comparatively, vanillylidenemalononitrile’s methoxy group shows upfield shifts due to reduced electron-donating effects .

Biological Activity

(3-Ethoxy-4-hydroxybenzylidene)malononitrile, also known as BMN11, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of hyperpigmentation disorders.

- Molecular Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 214.22 g/mol

- CAS Number : 15728-34-4

The primary biological activity of this compound is its ability to inhibit tyrosinase , an enzyme crucial in the biosynthesis of melanin. The inhibition of this enzyme can lead to reduced melanin production, making it a candidate for treating conditions such as hyperpigmentation and photoaging.

Mode of Action

- Target Enzyme : Tyrosinase

- Interaction : BMN11 binds to tyrosinase, forming hydrogen bonds with specific amino acid residues (GLY281 and ASN260) and engaging in hydrophobic interactions with VAL283, PHE264, and ALA286. This binding mechanism is critical for its inhibitory effect on melanogenesis .

Tyrosinase Inhibition

Research has demonstrated that BMN11 effectively inhibits α-melanocyte-stimulating hormone (αMSH)-induced melanogenesis in B16F10 mouse melanoma cells. The compound exhibited a concentration-dependent decrease in both tyrosinase activity and melanin content without cytotoxic effects at concentrations up to 30 μM .

In Vitro Studies

In vitro experiments showed that:

- Cytotoxicity : BMN11 did not exhibit cytotoxicity in various cell lines, including human keratinocytes (HaCat), B16F10 melanoma cells, and human fibroblasts (Hs27) .

- Melanin Production : Treatment with BMN11 led to significant reductions in melanin accumulation in these cell lines, suggesting its potential as a skin-whitening agent .

Case Studies

A study focusing on the structure-activity relationship (SAR) of various substituted benzylidene malononitriles highlighted BMN11's superior inhibitory activity compared to other compounds with similar structures. The presence of hydroxyl groups on the phenyl ring was identified as essential for strong tyrosinase inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Tyrosinase Inhibition Activity | Unique Features |

|---|---|---|

| This compound | Strong | Contains both ethoxy and hydroxy groups |

| (3,4-Dihydroxybenzylidene)malononitrile | Moderate | Lacks ethoxy group |

| (4-Hydroxybenzylidene)malononitrile | Weak | Only one hydroxyl group |

| (3-Hydroxy-4-methoxybenzylidene)malononitrile | Moderate | Contains methoxy instead of ethoxy |

Future Directions for Research

Future studies should focus on:

- In Vivo Studies : To evaluate the safety and efficacy of BMN11 in live models, which is crucial for its potential application in dermatology.

- Mechanistic Insights : Further elucidation of the precise mechanisms by which BMN11 inhibits tyrosinase and affects melanogenesis.

- Formulation Development : Exploring the incorporation of BMN11 into cosmetic formulations aimed at treating hyperpigmentation.

Q & A

Basic: What is the standard synthetic route for (3-Ethoxy-4-hydroxybenzylidene)malononitrile, and how is its purity validated?

The compound is typically synthesized via a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and malononitrile. The procedure involves:

- Dissolving equimolar amounts of aldehyde and malononitrile in ethanol.

- Adding a catalytic base (e.g., piperidine or ammonium acetate) to initiate the reaction.

- Monitoring via TLC, followed by extraction (e.g., DCM), washing, drying (Na₂SO₄), and recrystallization (EtOH/water) to yield yellow crystals .

Purity is validated using ¹H NMR (shifts at δ 6.86–8.76 ppm for aromatic protons and δ 11.75–11.82 ppm for indole NH in related derivatives) and melting point analysis .

Basic: How does the choice of catalyst influence the yield in Knoevenagel condensations involving malononitrile derivatives?

Catalysts like piperidine or ionic liquid-supported Fe₃O₄ nanoparticles (e.g., TPPA-IL-Fe₃O₄) enhance reaction efficiency. For example:

- Piperidine facilitates enolate formation, achieving ~49–51% yields in ethanol under reflux .

- Magnetic nanoparticle catalysts enable solvent-free conditions , higher yields (>85%), and easy catalyst recovery via magnetic separation .

Comparative studies suggest nanoparticle catalysts reduce reaction time (2–4 hours vs. 12 hours for traditional methods) .

Advanced: How can computational methods guide the design of malononitrile-based acceptors for organic photovoltaics?

Density functional theory (DFT) with functionals like B3LYP/6-31G(d,p) predicts optoelectronic properties. For example:

- Absorption maxima (λmax) of malononitrile derivatives are calculated and compared to experimental UV-Vis data (e.g., 607.8 nm vs. 634 nm observed) .

- Electron-deficient moieties (e.g., dicyano groups) lower LUMO energy (-3.1 eV to -3.5 eV), enhancing electron transport in organic solar cells .

Advanced: What strategies resolve contradictions in spectroscopic data for substituted benzylidene-malononitriles?

Discrepancies in ¹H NMR shifts arise from substituent electronic effects. For example:

- Strong electron-withdrawing groups (e.g., -CN) cause upfield shifts (Δδ ≈ 0.5–1.0 ppm) compared to electron-donating groups.

- Solvent polarity (e.g., DMSO vs. CDCl₃) and hydrogen bonding (e.g., NH groups) further modulate shifts. Cross-validation with IR spectroscopy (C≡N stretches at 2200–2250 cm⁻¹) and X-ray crystallography resolves ambiguities .

Advanced: How are reaction conditions optimized for large-scale synthesis while minimizing hazards?

Key parameters include:

- Temperature : Lower reflux temperatures (60–70°C) reduce decomposition of nitrobenzylidene intermediates .

- Catalyst loading : 0.5–1 mol% of Fe₃O₄ nanoparticles minimizes side reactions .

- Safety : Malononitrile derivatives require handling in fume hoods due to toxicity (pulmonary and dermal irritation). Post-reaction neutralization (e.g., NaOH for HCl byproducts) mitigates hazards .

Advanced: What mechanistic insights explain the role of bifunctional catalysts in Knoevenagel-Michael cascade reactions?

Bifunctional catalysts (e.g., sulfonated graphitic carbon nitride, Sg-C₃N₄) activate both aldehyde (via -SO₃H) and malononitrile (via -NH₂). Steps include:

Knoevenagel condensation to form benzylidenemalononitrile.

Michael addition of nucleophiles (e.g., cyclohexanone) to the α,β-unsaturated nitrile.

Intramolecular cyclization, yielding spiro or fused heterocycles . Kinetic studies show rate-limiting enolate formation (k₁ ≈ 0.02 s⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing malononitrile derivatives?

- ¹H/¹³C NMR : Identifies substituent effects (e.g., aromatic protons, C≡N groups).

- FT-IR : Confirms nitrile (C≡N, ~2240 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.

- UV-Vis : Measures π→π* transitions (λmax 300–600 nm) for optoelectronic applications .

Advanced: How do solvent isotope effects (e.g., D₂O vs. H₂O) influence the ionization of cyanocarbon acids derived from malononitrile?

In D₂O , the ionization equilibrium of malononitrile-derived acids (pKa ≈ 4–5) shifts due to stronger hydrogen bonding. Kinetic isotope effects (kH/kD > 1) indicate non-encounter-controlled mechanisms , where solvent reorganization dominates proton transfer .

Advanced: What bioactivity screening approaches are used for malononitrile-based heterocycles?

- In vitro assays : Antiparasitic activity against Leishmania spp. (IC₅₀ ≈ 10–50 μM) via inhibition of trypanothione reductase .

- Molecular docking : Malononitrile scaffolds show high affinity (ΔG ≈ -9.5 kcal/mol) for bacterial dihydrofolate reductase .

Basic: What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.